molecular formula C8H16N8 B14282017 Hydrazinecarboximidamide, 2,2'-(1,4-cyclohexanediylidene)bis- CAS No. 119749-59-6

Hydrazinecarboximidamide, 2,2'-(1,4-cyclohexanediylidene)bis-

Cat. No.: B14282017
CAS No.: 119749-59-6
M. Wt: 224.27 g/mol
InChI Key: HEPQODZXYFHKOQ-UHFFFAOYSA-N
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Description

Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- is a chemical compound with the molecular formula C8H16N8 It is known for its unique structure, which includes a cyclohexane ring bonded to two hydrazinecarboximidamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- typically involves the reaction of cyclohexane-1,4-dione with hydrazinecarboximidamide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Cyclohexane-1,4-dione} + 2 \text{Hydrazinecarboximidamide} \rightarrow \text{Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis-} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinecarboximidamide groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- involves its interaction with molecular targets and pathways within cells. The compound can form complexes with metal ions, which may influence its reactivity and biological activity. Additionally, it can interact with enzymes and proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarboximidamide, 2,2’-(2,5-cyclohexadiene-1,4-diylidene)bis-
  • Hydrazinecarboximidamide, 2,2’-(1-ethyl-2-methyl-1,2-ethanediylidene)bis-

Uniqueness

Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- is unique due to its specific cyclohexane-based structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Hydrazinecarboximidamide, 2,2'-(1,4-cyclohexanediylidene)bis- (CAS Number: 119749-59-6) is a compound that has garnered attention for its potential biological activity. This article delves into its biological properties, focusing on antimicrobial activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₁₆N₄
  • Molecular Weight : 172.24 g/mol
  • Structure : The compound features a cyclohexanediylidene moiety which is significant for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the potential of hydrazinecarboximidamides, including the target compound, as versatile scaffolds in the development of antimicrobial agents.

  • Antibacterial Activity : These compounds have shown efficacy against a broad spectrum of bacteria, including resistant strains of Mycobacteria and various Gram-positive and Gram-negative pathogens. For instance, hydrazinecarboximidamides have been noted for their activity against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Research indicates that these derivatives also possess antifungal properties, making them candidates for treating fungal infections .
  • Antiviral and Antiparasitic Properties : Some studies suggest potential antiviral and antiparasitic activities, although further investigation is necessary to substantiate these claims .

Structure-Activity Relationship (SAR)

The biological activity of hydrazinecarboximidamides is closely linked to their structural characteristics. Key aspects include:

  • Hydrazinecarboxamide Moiety : This functional group plays a crucial role in mediating interactions with biological targets, enhancing the compound's efficacy against pathogens.
  • Substituent Variations : Modifications to the cyclohexanediylidene structure can significantly affect the pharmacological profile, including potency and selectivity against specific pathogens .

Case Studies

  • Study on Antimycobacterial Activity :
    • A series of hydrazinecarboximidamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited MIC values in the low micromolar range, showcasing their potential as anti-TB agents.
  • Combination Therapy Research :
    • Investigations into combinations of hydrazinecarboximidamides with established antibiotics revealed synergistic effects, particularly against resistant strains of bacteria. This suggests a promising avenue for overcoming antimicrobial resistance .

Toxicity and Limitations

Despite their promising biological activities, hydrazinecarboximidamides face challenges regarding toxicity:

  • Cytotoxicity Concerns : Some derivatives have shown cytotoxic effects on human cell lines, which may limit their clinical applicability .
  • Poor Physicochemical Properties : Issues such as low solubility and stability in physiological conditions can hinder drug development efforts.

Data Summary

PropertyValue
Molecular FormulaC₈H₁₆N₄
Molecular Weight172.24 g/mol
Antibacterial ActivityEffective against MRSA
Antifungal ActivityPotent against various fungi
CytotoxicityPresent in some derivatives
SAR InsightsCritical for efficacy

Properties

CAS No.

119749-59-6

Molecular Formula

C8H16N8

Molecular Weight

224.27 g/mol

IUPAC Name

2-[[4-(diaminomethylidenehydrazinylidene)cyclohexylidene]amino]guanidine

InChI

InChI=1S/C8H16N8/c9-7(10)15-13-5-1-2-6(4-3-5)14-16-8(11)12/h1-4H2,(H4,9,10,15)(H4,11,12,16)

InChI Key

HEPQODZXYFHKOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NN=C(N)N)CCC1=NN=C(N)N

Origin of Product

United States

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